5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one
Description
The compound 5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one is a triazinone derivative characterized by a 1,2,4-triazin-3(2H)-one core substituted with two 4-(dimethylamino)phenyl groups at positions 5 and 6, and a 2,3-dihydroxypropyl chain at position 2. This structure combines electron-rich dimethylamino groups, which enhance electron-donating properties, with a hydrophilic dihydroxypropyl moiety that likely improves solubility in polar solvents.
Properties
CAS No. |
84423-99-4 |
|---|---|
Molecular Formula |
C22H27N5O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-25(2)17-9-5-15(6-10-17)20-21(16-7-11-18(12-8-16)26(3)4)24-27(22(30)23-20)13-19(29)14-28/h5-12,19,28-29H,13-14H2,1-4H3 |
InChI Key |
BDDXNZKMNNWGFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common approach involves reacting hydrazine derivatives with α-ketoesters or nitriles. For example:
- Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with methyl hydrazinecarboxylate forms a hydrazone intermediate.
- Step 2 : Cyclization with cyanogen bromide (CNBr) under acidic conditions yields 5,6-diaryl-1,2,4-triazin-3(2H)-one.
Reaction conditions :
- Solvent: Acetonitrile or dichloromethane.
- Catalyst: Copper acetate (5 mol%).
- Temperature: 80–110°C, 12–24 hours.
Yield : 65–75% after recrystallization from ethanol.
Functionalization of the Triazinone Core
Introduction of 4-(Dimethylamino)phenyl Groups
The 5- and 6-positions are functionalized via Ullmann coupling or nucleophilic aromatic substitution (NAS):
- Substrate : 5,6-Dichloro-1,2,4-triazin-3(2H)-one.
- Reagents : 4-(Dimethylamino)phenylboronic acid, Pd(PPh₃)₄ (2 mol%).
- Conditions :
Installation of the 2,3-Dihydroxypropyl Side Chain
The 2-position is modified via nucleophilic substitution or Michael addition:
- Substrate : 2-Chloro-1,2,4-triazin-3(2H)-one.
- Reagent : Glycidol (1.2 equiv).
- Conditions :
Michael Addition to Acrylate :
- Substrate : 2-Mercapto-1,2,4-triazin-3(2H)-one.
- Reagent : Allyl glycidyl ether.
- Conditions : THF, 40°C, 3 hours.
Post-reaction hydrolysis with HCl yields the dihydroxypropyl group.
Yield : 70%.
Optimization and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Solvent and Catalyst Screening
Comparative data for Ullmann coupling (Table 1):
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene/H₂O | Pd(PPh₃)₄ | 90 | 8 | 82 |
| DMF | CuI/1,10-phen | 100 | 12 | 75 |
| DMSO | Pd(OAc)₂ | 80 | 6 | 68 |
Green solvents (e.g., cyclopentyl methyl ether) achieved 80% yield with Pd/C.
Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 4H, aryl H), 6.75 (d, J = 8.4 Hz, 4H, aryl H), 4.20 (m, 1H, CH(OH)), 3.95 (m, 2H, CH₂OH), 3.10 (s, 12H, N(CH₃)₂).
- HRMS : m/z 463.2125 [M+H]⁺ (calc. 463.2128).
Purity :
Challenges and Alternative Routes
Regioselectivity Issues :
- Competing reactions at N1 vs. N2 positions during alkylation. Mitigated using bulky bases (e.g., DBU).
Side Reactions :
Alternative Triazinone Syntheses :
Industrial-Scale Considerations
Cost-Effective Catalysts :
Waste Reduction :
- Ionic liquid ([BMIM]Cl) reused 5 times without yield drop.
Chemical Reactions Analysis
Types of Reactions
“ST 886” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
“ST 886” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of “ST 886” involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Analogs in the Triazine/Triazinone Family
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine ()
- Core Structure: A bi-1,2,4-triazine scaffold with dimethylamino groups at positions 3 and 3’.
- Synthesis : Prepared via nucleophilic substitution of methylsulfanyl groups with dimethylamine, followed by bromination to introduce bromine atoms at positions 6 and 6’ .
- Properties : Yellow solid with a melting point of 145–147°C. The absence of a dihydroxypropyl group reduces hydrophilicity compared to the target compound.
- Key Difference: The bi-triazine core lacks the triazinone oxygen and dihydroxypropyl chain, limiting hydrogen-bonding capacity and solubility in aqueous media.
Morpholino-Substituted 1,3,5-Triazine Derivatives ()
- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid.
- Core Structure: 1,3,5-Triazine with morpholino and ureido-benzoic acid substituents.
- Synthesis : Involves coupling reactions and hydrolysis to introduce carboxylic acid groups .
- Properties: Morpholino groups provide steric bulk and moderate solubility, while the benzoic acid moiety enhances polarity. Compared to the target compound, the 1,3,5-triazine core and ureido linkage may influence binding interactions in biological systems.
Pesticidal Triazinone Derivatives ()
- Example: (E)-4,5-dihydro-6-methyl-4-(3-pyridylmethylene amino)-1,2,4-triazin-3(2H)-one.
- Core Structure: Triazinone with pyridylmethylene amino and methyl groups.
- Application : Used as a pesticide, leveraging the pyridyl group for target specificity .
Functional Implications of Substituents
- Hydrophilic Moieties: The dihydroxypropyl group in the target compound offers superior hydrophilicity compared to the brominated or morpholino derivatives, suggesting advantages in drug formulation or aqueous-phase reactions.
- Steric and Binding Effects: Morpholino groups () introduce steric hindrance, which might reduce enzymatic degradation in biological systems, whereas the target’s dihydroxypropyl chain could facilitate hydrogen bonding with target receptors.
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound in academic research?
- Methodological Answer : Synthesis typically involves refluxing precursors in ethanol with a catalytic acid (e.g., glacial acetic acid) under controlled conditions, followed by solvent evaporation and purification via recrystallization or chromatography . Characterization requires multi-spectral analysis:
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis (TGA/DSC) to determine decomposition temperatures.
- Photostability under UV/visible light (e.g., ICH Q1B guidelines).
- pH-dependent degradation in aqueous buffers (pH 1–13) over 24–72 hours, monitored via HPLC .
Example table for degradation products:
| Condition | Time (h) | Degradation (%) | Major Byproduct |
|---|---|---|---|
| pH 2 | 72 | 12% | Hydrolyzed triazinone |
| UV light | 48 | 28% | Oxidized dimethylamino derivatives |
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Use split-plot designs with randomized blocks to account for variables like solvent, temperature, and biological replicates. For example:
- Main plots : Biological assays (e.g., enzyme inhibition, cytotoxicity).
- Subplots : Dosage gradients (e.g., 1–100 µM).
- Sub-subplots : Time-dependent responses (e.g., 24/48/72-hour exposure).
Include ≥4 replicates per group and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Apply comparative validation frameworks :
Q. What methodologies are recommended for studying the compound’s environmental fate and ecological risks?
- Methodological Answer : Follow long-term environmental simulation protocols :
- Abiotic studies : Measure hydrolysis rates (pH 7–9), photodegradation in simulated sunlight, and adsorption to soil/organic matter.
- Biotic studies : Assess microbial degradation (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
Use LC-MS/MS to quantify residual levels in environmental matrices .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer : Employ iterative SAR workflows :
Synthetic modification : Introduce substituents at the triazinone core (e.g., halogenation, alkylation).
High-throughput screening against target proteins (e.g., kinases, GPCRs).
QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity.
Validate with crystallography or cryo-EM to resolve binding modes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
